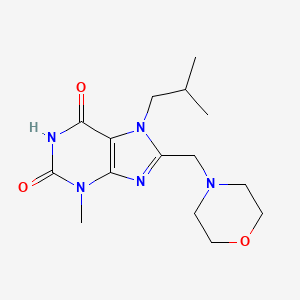

3-Methyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione, also known as MPA, is a purine derivative that has been extensively studied for its potential applications in scientific research. MPA is a potent inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH), which plays a critical role in the de novo synthesis of guanine nucleotides. Inhibition of IMPDH by MPA has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Conformation

Studies have detailed the crystal structure and molecular conformation of related purine derivatives, highlighting the typical geometry of purine fused-ring systems and the conformations of aminoalkyl side chains and morpholine rings. These structures form the basis for understanding the chemical behavior and potential applications of such compounds in various fields, including drug design and material science (Karczmarzyk & Pawłowski, 1997).

Synthesis and Cardiovascular Activity

Research has synthesized derivatives of purine diones, testing them for cardiovascular activities, such as electrocardiographic, antiarrhythmic, and hypotensive activities. These studies provide insights into the therapeutic potential of purine dione derivatives for treating cardiovascular diseases (Chłoń-Rzepa et al., 2004).

Polymerization Studies

Investigations into the ring-opening polymerization of morpholine dione derivatives reveal their potential in creating novel polymeric materials. Such studies are crucial for developing new materials with specific properties for applications in biomedicine, engineering, and nanotechnology (Chisholm et al., 2006).

Antimicrobial and Anti-inflammatory Activities

Cyclodepsipeptides, including morpholine dione derivatives, have been evaluated for their inhibitory activity against enzymes like xanthine oxidase and for their anti-inflammatory response. Such studies underscore the potential of these compounds in developing treatments for gout, inflammatory conditions, and as antimicrobial agents (Šmelcerović et al., 2013).

Enzymatic Polymerization

Research on the enzymatic polymerization of morpholine dione derivatives opens pathways to synthesizing poly(ester amide)s, highlighting the environmentally friendly approaches to polymer synthesis and the potential for creating biodegradable and biocompatible materials (Feng et al., 2000).

Eigenschaften

IUPAC Name |

3-methyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O3/c1-10(2)8-20-11(9-19-4-6-23-7-5-19)16-13-12(20)14(21)17-15(22)18(13)3/h10H,4-9H2,1-3H3,(H,17,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKDRJFZGINVSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2914892.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid](/img/no-structure.png)

![1-{4-[(diethylamino)sulfonyl]phenyl}-N-(3-fluoro-4-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2914901.png)

![N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2914903.png)

![2-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2914905.png)